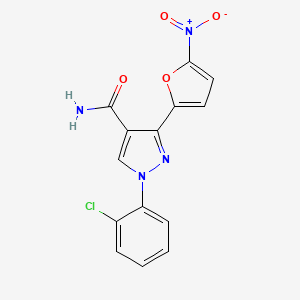
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Attachment of the nitrofuran moiety: This can be done through a coupling reaction with a nitrofuran derivative.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to antimicrobial effects. The pyrazole ring can interact with various biological pathways, potentially leading to anti-inflammatory and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carboxamide: Similar structure with a different position of the carboxamide group.
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can lead to distinct biological activities and chemical reactivity.
Properties
CAS No. |
61620-83-5 |
|---|---|
Molecular Formula |
C14H9ClN4O4 |
Molecular Weight |
332.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4/c15-9-3-1-2-4-10(9)18-7-8(14(16)20)13(17-18)11-5-6-12(23-11)19(21)22/h1-7H,(H2,16,20) |
InChI Key |
QSNBEXZQTPUCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















